molecular formula C14H11BrCl2N2O B2535779 N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide CAS No. 1356723-75-5

N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide

Cat. No.: B2535779
CAS No.: 1356723-75-5
M. Wt: 374.06
InChI Key: YLGWNJOHQNNLQK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methylaniline with 2,6-dichloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methyl iodide to introduce the N-methyl group, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Hydroxy-N-(4-methylphenyl)benzamide
  • 4-Hydroxy-N-(2-methoxyphenyl)benzamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide stands out due to its unique combination of bromine, chlorine, and methyl groups attached to a pyridine ring. This structural arrangement imparts distinct chemical properties, making it valuable for specific research applications that similar compounds may not fulfill.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2N2O/c1-8-7-9(15)3-5-11(8)19(2)14(20)10-4-6-12(16)18-13(10)17/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGWNJOHQNNLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N(C)C(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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